molecular formula C31H30FN7O B15143611 Egfr-IN-58

Egfr-IN-58

Cat. No.: B15143611
M. Wt: 535.6 g/mol
InChI Key: GOIQVBPLPBGDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egfr-IN-58 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This compound is designed to interfere with the signaling pathways mediated by the epidermal growth factor receptor, which plays a crucial role in cell proliferation, survival, and differentiation. The inhibition of the epidermal growth factor receptor is a validated strategy in cancer therapy, particularly for cancers that exhibit overexpression or mutations of the epidermal growth factor receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-58 involves multiple steps, starting with the preparation of key intermediatesCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can enhance the reproducibility and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-58 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives can be further tested for their biological activity and potential therapeutic applications .

Scientific Research Applications

Egfr-IN-58 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of epidermal growth factor receptor inhibitors.

    Biology: Employed in cellular assays to investigate the role of the epidermal growth factor receptor in cell signaling and proliferation.

    Medicine: Investigated as a potential therapeutic agent for treating cancers with epidermal growth factor receptor overexpression or mutations.

    Industry: Utilized in the development of new epidermal growth factor receptor-targeting drugs and diagnostic tools

Mechanism of Action

Egfr-IN-58 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling proteins. As a result, the signaling pathways that promote cell proliferation, survival, and angiogenesis are disrupted, leading to the inhibition of tumor growth and progression .

Comparison with Similar Compounds

Egfr-IN-58 is compared with other epidermal growth factor receptor inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib. While all these compounds target the epidermal growth factor receptor, this compound is unique in its ability to selectively inhibit a broader range of epidermal growth factor receptor mutations, including those that confer resistance to other inhibitors . This makes this compound a valuable addition to the arsenal of epidermal growth factor receptor-targeting therapies.

List of Similar Compounds

  • Erlotinib
  • Gefitinib
  • Afatinib
  • Osimertinib

This compound stands out due to its enhanced selectivity and potency against resistant epidermal growth factor receptor mutations, offering new hope for patients with difficult-to-treat cancers .

Properties

Molecular Formula

C31H30FN7O

Molecular Weight

535.6 g/mol

IUPAC Name

4-[[1-[(3-fluorophenyl)methyl]indol-5-yl]amino]-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C31H30FN7O/c1-37-13-15-38(16-14-37)27-8-5-25(6-9-27)36-31(40)28-19-33-21-34-30(28)35-26-7-10-29-23(18-26)11-12-39(29)20-22-3-2-4-24(32)17-22/h2-12,17-19,21H,13-16,20H2,1H3,(H,36,40)(H,33,34,35)

InChI Key

GOIQVBPLPBGDMO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CN=C3NC4=CC5=C(C=C4)N(C=C5)CC6=CC(=CC=C6)F

Origin of Product

United States

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